molecular formula C18H20N2O4 B13145101 (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid

(S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid

Cat. No.: B13145101
M. Wt: 328.4 g/mol
InChI Key: QNMXGQFHQOHBGX-HOCLYGCPSA-N
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Description

(S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid is a chiral amino acid derivative. This compound is characterized by its complex structure, which includes an amino group, a carboxyl group, and a phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-phenylalanine and 2-nitrobenzaldehyde.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol, and the temperatures are maintained between 0°C and room temperature to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid may involve:

    Large-scale reactors: To handle the bulk quantities of reagents.

    Automated systems: For precise control of reaction conditions.

    Purification techniques: Such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction of the nitro group (if present in intermediates) to an amine is a common reaction.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

    Building Block: Used in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Protein Engineering: Used in the design of novel proteins with enhanced properties.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Diagnostics: Used in the development of diagnostic agents for imaging and disease detection.

Industry

    Material Science: Incorporated into polymers to enhance their mechanical properties.

    Agriculture: Used in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Phenylalanine: A simpler amino acid with a phenyl group.

    (S)-2-Amino-3-(2-nitrophenyl)propanoic acid: A related compound with a nitro group instead of the carboxy-phenylethyl group.

Uniqueness

    Structural Complexity: The presence of both amino and carboxyl groups along with a phenyl group makes it more versatile in chemical reactions.

    Chirality: The specific stereochemistry (S-configuration) imparts unique biological activities compared to its racemic or ®-counterparts.

This detailed overview provides a comprehensive understanding of (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

(2S)-2-[2-[(2S)-2-amino-2-carboxyethyl]anilino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H20N2O4/c19-14(17(21)22)11-13-8-4-5-9-15(13)20-16(18(23)24)10-12-6-2-1-3-7-12/h1-9,14,16,20H,10-11,19H2,(H,21,22)(H,23,24)/t14-,16-/m0/s1

InChI Key

QNMXGQFHQOHBGX-HOCLYGCPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2CC(C(=O)O)N

Origin of Product

United States

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